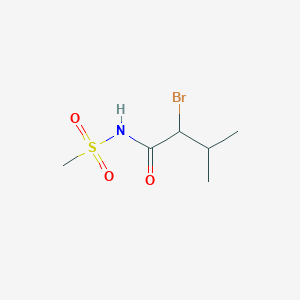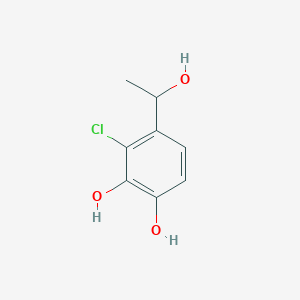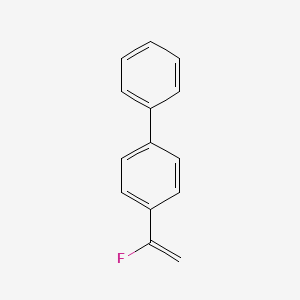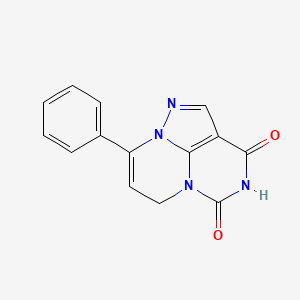
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Naphthalene Derivatization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amination reactions.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, typically using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. Large-scale synthesis may also incorporate continuous flow processes and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced species.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonamide: A simpler analog without the diethoxyethyl and dimethylamino groups.
N-(2,2-Diethoxyethyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the diethoxyethyl group.
Uniqueness
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the diethoxyethyl and dimethylamino groups may enhance its solubility, reactivity, and biological activity compared to simpler analogs.
Propiedades
Número CAS |
185197-39-1 |
|---|---|
Fórmula molecular |
C18H26N2O4S |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(2,2-diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O4S/c1-5-23-18(24-6-2)13-19-25(21,22)17-12-8-9-14-15(17)10-7-11-16(14)20(3)4/h7-12,18-19H,5-6,13H2,1-4H3 |
Clave InChI |
NWOQVIRDYBOYGV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
![11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene](/img/structure/B14276671.png)

![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)


![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)



